Product packaging for Guanylcystamine hydrobromide(Cat. No.:CAS No. 15086-17-6)

Guanylcystamine hydrobromide

Cat. No.: B12850614
CAS No.: 15086-17-6
M. Wt: 398.2 g/mol
InChI Key: ODTQCJHEOJUYMX-UHFFFAOYSA-N
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Description

Guanylcystamine hydrobromide (CAS 15086-17-6) is a guanidine-based compound supplied as a high-purity solid for research applications. It is recognized in biochemical contexts for its role as a potent inhibitor of nitric oxide synthases (NOS), showing particular selectivity for the inducible NOS (iNOS) isoform . This mechanism is significant in research models involving inflammatory pathways. Furthermore, the compound has been identified to act as a scavenger of peroxynitrite, a reactive oxidant species, providing a dual action in relevant experimental studies . These properties have made it a tool of interest in foundational research areas, including the study of autoimmune diabetes models and the investigation of advanced glycation endproducts (AGEs) . In cosmetic science, it is also listed with a function as a skin-conditioning agent . The compound features a disulfide bond in its structure, which can be cleaved in a reducing environment, adding to its utility in the design of bioreducible polymers and drug delivery systems . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18Br2N6S2 B12850614 Guanylcystamine hydrobromide CAS No. 15086-17-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15086-17-6

Molecular Formula

C6H18Br2N6S2

Molecular Weight

398.2 g/mol

IUPAC Name

2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;dihydrobromide

InChI

InChI=1S/C6H16N6S2.2BrH/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H

InChI Key

ODTQCJHEOJUYMX-UHFFFAOYSA-N

Canonical SMILES

C(CSSCCN=C(N)N)N=C(N)N.Br.Br

Related CAS

1072-13-5 (Parent)

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Guanylcystamine Hydrobromide

Elucidation of Classical and Novel Synthetic Routes to Guanylcystamine Derivatives

The synthesis of guanylcystamine and its derivatives primarily revolves around the selective introduction of a guanidinyl moiety onto a cystamine (B1669676) precursor. This process, known as guanidinylation, is a cornerstone of synthetic strategies targeting this class of compounds.

The formation of the guanidinium (B1211019) group in guanylcystamine is achieved by the reaction of cystamine, typically as a dihydrochloride salt, with a suitable guanidinylating agent. Cystamine presents two primary amine functionalities, and achieving mono-guanidinylation is a key challenge to avoid the formation of the di-guanidinylated byproduct. The choice of reagent and reaction conditions dictates the efficiency and selectivity of this transformation. Several classes of guanidinylating agents have been developed, each with distinct advantages and disadvantages. organic-chemistry.org

A common and classical approach involves the use of S-methylisothiourea or its derivatives. For instance, reaction of cystamine dihydrochloride with S-methylisothiourea sulfate (B86663) under basic conditions can yield guanylcystamine. The reactivity of the primary amine is modulated by pH, and careful control can favor the desired mono-substituted product.

More modern and often milder reagents have been developed to improve yields and selectivity. organic-chemistry.org These include pyrazole-based reagents, such as 1H-pyrazole-1-carboxamidine hydrochloride, and protected guanidinylating agents like N,N'-Di-Boc-S-methylisothiourea. tcichemicals.com The use of protecting groups (e.g., Boc) on the guanidinylating agent allows for a more controlled reaction and can prevent side reactions. The subsequent deprotection under acidic conditions yields the target guanidinium salt. scholaris.ca The direct guanidinylation approach, which seeks to introduce the guanidine (B92328) group early in a synthetic sequence, offers an efficient pathway, potentially reducing the number of steps required compared to methods involving latent amine precursors. nih.gov

The table below provides a comparative overview of common guanidinylating agents applicable for the synthesis of Guanylcystamine.

Guanidinylating AgentTypical Reaction ConditionsAdvantagesDisadvantages
S-Methylisothiourea sulfateAqueous, basic (e.g., NaOH, Ba(OH)₂)Readily available, inexpensiveOften requires harsh conditions, potential for over-reaction (di-substitution)
1H-Pyrazole-1-carboxamidine hydrochlorideOrganic solvent (e.g., DMF, MeCN), organic base (e.g., DIPEA)Good reactivity, crystalline byproducts are easily removedCan be less reactive towards hindered amines
N,N'-Di-Boc-S-methylisothioureaOrganic solvent, often at room temperatureExcellent for controlled mono-guanidinylation, mild conditionsRequires an additional deprotection step (e.g., TFA, HCl)
Cyanamide (B42294)Aqueous or organic solvent, often requires acid catalysis (e.g., Sc(OTf)₃)Simple reagent, can be effective in aqueous mediaCan be prone to side reactions and polymerization

Stereoisomerism is a critical consideration in the synthesis of many complex organic molecules. However, the parent compound, guanylcystamine, is achiral. Its structure, derived from the symmetrical and achiral molecule cystamine, lacks any stereocenters. The guanidinylation of one of the two equivalent primary amino groups of cystamine does not introduce a chiral center. Consequently, stereoselective synthetic pathways are not applicable to the preparation of guanylcystamine itself.

Stereoselectivity would become a relevant factor in the synthesis of guanylcystamine derivatives where a chiral center is introduced elsewhere in the molecule, for example, by functionalization with a chiral moiety at the remaining primary amine or through modification of the ethylene bridges. In such cases, standard stereoselective synthetic methodologies would be employed to control the configuration of the newly formed stereocenter(s).

The mechanism of guanylcystamine formation is characteristic of a nucleophilic substitution reaction. The primary amino group of cystamine acts as the nucleophile, attacking the electrophilic carbon atom of the guanidinylating agent.

For instance, when using an S-methylisothiourea derivative, the reaction proceeds via a tetrahedral intermediate. The mechanism can be described as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine of cystamine attacks the electrophilic carbon of the S-methylisothiourea.

Formation of a Tetrahedral Intermediate: This attack breaks the C=N double bond, forming a transient tetrahedral intermediate.

Elimination of Leaving Group: The intermediate collapses, reforming a C=N double bond and eliminating the leaving group, which is typically methanethiol (CH₃SH), a volatile and odorous byproduct.

Proton Transfer: A final proton transfer step yields the stable, resonance-stabilized guanidinium cation and completes the reaction.

The reaction is often performed under basic conditions to deprotonate the ammonium salt of cystamine, thereby increasing the nucleophilicity of the primary amine. The choice of solvent and base can influence the reaction rate and the equilibrium position.

Chemical Reactivity and Derivatization Studies of Guanylcystamine Hydrobromide

The trifunctional nature of this compound—possessing a nucleophilic primary amine, a strongly basic and nucleophilic guanidinium group, and a redox-active disulfide bond—makes it a versatile substrate for further chemical transformations.

The guanylcystamine core contains two primary nucleophilic centers: the terminal primary amino group (-NH₂) and the guanidino group itself. The primary amine can undergo standard reactions such as acylation, alkylation, and Schiff base formation. These transformations allow for the introduction of a wide variety of functional groups, enabling the synthesis of a library of derivatives.

The guanidino group is strongly basic (pKa ≈ 13.5) and exists predominantly in its protonated, resonance-stabilized guanidinium form under physiological conditions. While the protonated form is not nucleophilic, the neutral guanidine base can act as a potent nucleophile. dntb.gov.ua Its nucleophilicity can be harnessed in reactions such as alkylation or acylation, although this may require strongly basic, non-aqueous conditions to deprotonate the guanidinium cation.

Electrophilic transformations would target the areas of highest electron density. While the guanidinium cation is electron-deficient, the sulfur atoms of the disulfide bridge possess lone pairs of electrons and can be targeted by electrophiles. For example, oxidation of the disulfide bond is a common electrophilic transformation. nih.govmdpi.com

The disulfide bridge is a key functional group that imparts unique redox activity to the molecule. It can be selectively cleaved under reducing conditions or modified through various chemical strategies. libretexts.orglibretexts.org

Reductive Cleavage: The S-S bond can be readily reduced to yield two free thiol groups. This transformation is typically achieved using reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or sodium borohydride. TCEP is often preferred as it is odorless, water-soluble, and effective over a wide pH range. nih.govnih.gov The resulting dithiol compound is highly reactive and can be used in subsequent functionalization steps.

Re-bridging and Functionalization: Once the disulfide bond is reduced, the two resulting cysteine-like thiol groups can be targeted for selective modification. A common strategy in protein and peptide chemistry is "disulfide re-bridging," where a bifunctional reagent is used to link the two thiols, replacing the original disulfide bond with a new, stable covalent linker. nih.govnih.govacs.org Reagents such as dibromomaleimides or bis-sulfones can be employed for this purpose. nih.gov This approach allows for the introduction of new functionalities, such as fluorophores, polymers (e.g., PEGylation), or other bioactive molecules, at a specific site within the molecule. nih.govacs.org This in situ reduction-bridging strategy can be a powerful tool for creating novel Guanylcystamine derivatives with tailored properties. nih.gov

The table below summarizes key reactions involving the disulfide bridge.

Reaction TypeReagent(s)ProductKey Features
ReductionTCEP, DTT, NaBH₄Dithiol derivativeCleaves the S-S bond to form two free -SH groups. nih.gov
OxidationH₂O₂, Peroxy acidsThiosulfinate, Thiosulfonate, or Sulfonic AcidsOxidizes sulfur atoms to higher oxidation states. mdpi.com
Disulfide ExchangeOther thiols (e.g., Glutathione)Mixed disulfideForms a new disulfide bond with an external thiol. libretexts.orgnih.gov
Re-bridging (post-reduction)Dibromomaleimides, Bis-sulfonesThioether-bridged derivativeForms a stable, non-reducible bridge between the sulfur atoms. nih.gov

Exploration of Salt Formation and Stability in Research Synthesis

The isolation and stability of guanylcystamine as its hydrobromide salt are critical considerations in its synthesis and handling. The strong basicity of the guanidino group (pKa ≈ 13.5) necessitates its formation as a salt to ensure stability and ease of handling. Guanidine itself is a strong monobasic Brønsted base that readily absorbs water and carbon dioxide from the air sciencemadness.org. The formation of a salt with a strong acid like hydrobromic acid results in the stable, protonated guanidinium ion.

The stability of guanidinium salts is influenced by the counter-ion. For instance, guanidine hydrochloride is a well-known protein denaturant, while guanidine sulfate can have a stabilizing effect on proteins nih.gov. This highlights the importance of the anion in modulating the properties of the guanidinium cation. In the context of this compound, the bromide ion would be expected to form a stable, crystalline salt.

The stability of guanidinium salts can be influenced by several factors, including the nature of the counter-ion and the surrounding environment. The table below outlines some general stability characteristics of guanidinium salts.

ParameterInfluence on StabilityReference
Counter-ion Strongly acidic counter-ions (e.g., HBr, HCl) form stable, non-hygroscopic salts. Weaker acids may result in less stable or more hygroscopic salts. nih.gov
pH Guanidinium salts are stable over a wide pH range but can be deprotonated under strongly basic conditions. sciencemadness.org
Temperature Generally stable at ambient temperatures. Decomposition may occur at elevated temperatures, depending on the counter-ion. reddit.com
Hygroscopicity While guanidine free base is highly hygroscopic, its salts, such as guanidinium chloride, are also known to be hygroscopic. Proper storage in a dry environment is crucial. sciencemadness.org

In a research setting, the synthesis of guanylcystamine would likely conclude with the precipitation of the hydrobromide salt from a suitable solvent. The choice of solvent and the stoichiometry of the hydrobromic acid would be critical to obtaining a pure, crystalline product. The stability of the resulting salt would be advantageous for storage and subsequent use in further chemical transformations or biological assays.

Design and Synthesis of this compound Analogs and Probes

The development of analogs and probes based on the guanylcystamine scaffold is essential for elucidating its mechanism of action and for developing tools for chemical biology research.

The design of this compound analogs for structure-activity relationship (SAR) studies would focus on systematically modifying different parts of the molecule to understand their contribution to biological activity. The guanidinium group, the thiol (or potential disulfide) group, and the ethyl linker are all potential sites for modification.

Theoretical Design Principles:

Thiol Group Modification: The thiol group can be alkylated, oxidized to a disulfide or higher oxidation states, or replaced with other functional groups to investigate the role of the sulfur atom in biological activity.

Linker Modification: The length and flexibility of the ethyl linker can be altered to understand the optimal spatial arrangement of the guanidinium and thiol groups for target binding.

Synthetic Aspects:

The synthesis of these analogs would employ standard organic chemistry transformations. For example, N-alkylation of the guanidino group can be achieved using alkyl halides, though controlling the regioselectivity can be challenging nih.gov. The synthesis of disulfide analogs could be achieved through the oxidation of the thiol group of S-guanylcysteamine.

The following table provides a hypothetical SAR exploration for guanylcystamine analogs:

Analog StructureRationale for DesignPredicted Activity Change
N-methyl-guanylcystamineProbing the role of a specific guanidinium nitrogen in H-bonding.Potential decrease in binding affinity if that H-bond is critical.
Guanylcystamine disulfideInvestigating the importance of the free thiol vs. a disulfide.Activity may be altered depending on the target's redox environment.
Homo-guanylcystamine (3-carbon linker)Exploring the optimal distance between the functional groups.Activity may increase or decrease depending on the target's binding pocket geometry.

To trace the distribution and fate of guanylcystamine in biological systems, isotopically labeled versions are invaluable. Radiolabeling with isotopes such as carbon-11, carbon-14, or tritium is a common strategy.

The synthesis of radiolabeled guanylcystamine would involve the incorporation of the radioisotope at a late stage of the synthesis to maximize the radiochemical yield and minimize handling of radioactive materials moravek.com. For example, [11C]-guanidines can be synthesized using [11C]-cyanamide or other [11C]-guanidinylating agents nih.gov.

A potential synthetic route for a radiolabeled guanylcystamine analog could involve:

Synthesis of a suitable precursor: This could be cysteamine (B1669678) or a protected derivative.

Guanidinylation with a radiolabeled reagent: For example, reacting the amine of the precursor with a radiolabeled guanidinylating agent like N,N′-di-Boc-S-methylisothiourea that has been synthesized with a 14C label.

Deprotection and purification: Removal of any protecting groups and purification by HPLC to obtain the final radiolabeled product.

The choice of isotope would depend on the intended application. For PET imaging, a short-lived positron emitter like 11C would be suitable nih.gov. For in vitro metabolism studies, a longer-lived isotope like 14C or 3H would be more appropriate.

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or a nucleic acid. Guanylcystamine derivatives can be designed for bioconjugation to serve as probes or to deliver a payload to a specific biological target.

Strategies for Bioconjugation:

Thiol-reactive chemistry: The free thiol group of S-guanylcysteamine is a prime target for bioconjugation. It can react with maleimides, haloacetamides, or other thiol-reactive groups on a biomolecule to form a stable thioether bond. This is a widely used and efficient method for protein labeling nih.gov.

Guanidinium group as a cell-penetrating moiety: The guanidinium group is a key component of many cell-penetrating peptides (CPPs) nih.gov. A guanylcystamine derivative could be conjugated to a cargo molecule (e.g., a fluorescent dye, a drug) to facilitate its entry into cells.

Introduction of bioorthogonal handles: For more specific labeling, a bioorthogonal functional group (e.g., an azide or an alkyne) could be incorporated into the guanylcystamine structure. This would allow for a highly specific "click" reaction with a correspondingly modified biomolecule in a complex biological environment.

The following table summarizes potential bioconjugation strategies for guanylcystamine derivatives:

Bioconjugation StrategyReactive Group on Guanylcystamine DerivativeTarget on BiomoleculeLinkage Formed
Thiol-maleimide couplingThiolCysteine residueThioether
Amide bond formationAmine (if synthesized as N-guanylcysteamine)Carboxylic acidAmide
Click chemistryAzide or AlkyneAlkyne or AzideTriazole

The development of such bioconjugation strategies would significantly expand the utility of guanylcystamine as a research tool, enabling its use in a wide range of applications from cellular imaging to targeted drug delivery.

Advanced Analytical and Spectroscopic Characterization of Guanylcystamine Hydrobromide

Chromatographic Methodologies for Research-Scale Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity of Guanylcystamine hydrobromide and for its isolation from reaction mixtures or biological matrices. The choice of method is dictated by the physicochemical properties of the compound and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile compounds like this compound. acs.orgtorontech.comthermofisher.com Due to its high polarity and dicationic nature, conventional reversed-phase HPLC is often inadequate. A more specialized approach, such as mixed-mode or ion-pair chromatography, is generally required for effective retention and separation. sielc.comhelixchrom.commtc-usa.com

A hypothetical HPLC method for the analysis of this compound could employ a mixed-mode stationary phase that combines reversed-phase and cation-exchange functionalities. sielc.com This allows for simultaneous interaction based on both the hydrophobic backbone and the charged guanidinium (B1211019) groups. An acidic mobile phase with a suitable organic modifier would be necessary to ensure good peak shape and retention. Detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) or, for higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. sielc.comjasco-global.com

Table 1: Hypothetical HPLC Method Parameters and Purity Assessment Data

ParameterValue
Column Mixed-Mode C18/Cation-Exchange (e.g., Primesep 100)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Expected Retention Time ~8.5 min
Purity (by area %) >98%

This table presents a hypothetical HPLC method developed for the analysis of this compound based on methods for similar guanidino compounds. sielc.commtc-usa.com

Gas Chromatography (GC) is primarily suited for volatile and thermally stable compounds. youtube.com this compound itself is a salt and is non-volatile, making direct GC analysis impractical. However, GC can be a valuable tool for analyzing volatile precursors used in its synthesis, such as cysteamine (B1669678), or for volatile derivatives.

For instance, the purity of the cysteamine starting material can be assessed by GC. To enhance volatility and thermal stability, cysteamine can be derivatized. nih.govresearchgate.netnih.govresearchgate.netsigmaaldrich.com A common derivatization strategy involves acylation or silylation of the amine and thiol groups. The resulting derivative can then be analyzed by GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification and quantification.

Table 2: Illustrative GC Method for Analysis of a Cysteamine Precursor

ParameterValue
Analyte Cysteamine (as N,S-di-tert-butyldimethylsilyl derivative)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

This table outlines a plausible GC-MS method for the analysis of a volatile derivative of a precursor to this compound. nih.govresearchgate.netsigmaaldrich.com

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. cytivalifesciences.combio-rad.comshimadzu.be While typically used for large molecules like proteins and polymers, SEC can be applied for the group separation of small molecules from larger ones, or for desalting purposes. acs.orgcytivalifesciences.comoup.com In the context of this compound research, SEC could be used to remove high molecular weight impurities or for buffer exchange prior to other analytical techniques. cytivalifesciences.com

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. wikipedia.orgphenomenex.comharvardapparatus.comsunresinlifesciences.combio-rad.com Given that this compound is a dicationic molecule, cation-exchange chromatography would be a highly effective technique for its purification from neutral or anionic impurities. bio-rad.com The compound would bind strongly to a cation-exchange resin and could be eluted by increasing the ionic strength or pH of the mobile phase. harvardapparatus.com

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of novel compounds, providing precise mass information and insights into fragmentation patterns. youtube.comwikipedia.orgillinois.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. raineslab.comresearchgate.netnih.gov For this compound, HRMS would be used to confirm its molecular formula. The analysis would typically be performed using electrospray ionization (ESI) in positive ion mode.

Table 3: Theoretical Masses for Guanylcystamine Species

Ion SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)
[M]²+ (Dication)C₆H₁₆N₆S₂236.0929
[M+H]³+ (Protonated Dication)C₆H₁₇N₆S₂237.1007
[M+Br]⁺ (Ion Pair)C₆H₁₆N₆S₂Br315.0084

This table presents the calculated theoretical exact masses for different ionic species of Guanylcystamine that could be observed in HRMS analysis.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. bohrium.comgoogle.commdpi.com This fragmentation pattern provides valuable structural information. For this compound, the dicationic nature and the presence of a disulfide bond and two guanidinium groups would lead to characteristic fragmentation pathways.

Upon collision-induced dissociation (CID), the most likely fragmentation events would include:

Cleavage of the disulfide bond: This is often a facile fragmentation pathway for disulfides, leading to the formation of two identical monomeric fragments.

Loss of neutral molecules from the guanidinium groups: This can include the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CN₂H₂).

Fragmentation of the ethyl chain.

The fragmentation of the guanidinium group itself is a well-studied process and can proceed through various pathways, often involving the loss of neutral species. acs.org

Table 4: Predicted Major Fragment Ions of Guanylcystamine in MS/MS

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z (Theoretical)
236.09 (as [M]²⁺)[C₃H₈N₃S]⁺C₃H₈N₃S118.0466
236.09 (as [M]²⁺)[C₆H₁₄N₅S₂]⁺NH₂220.0718
236.09 (as [M]²⁺)[C₅H₁₄N₄S₂]⁺CN₂H₂194.0660

This table outlines plausible fragmentation pathways for the dication of Guanylcystamine based on known fragmentation behaviors of similar chemical moieties. mdpi.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution and the solid state. A combination of one- and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement of this compound.

One-dimensional NMR provides fundamental information about the chemical environment of each magnetically active nucleus.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the ethyl backbone and the guanidinium group. The two methylene (B1212753) groups (-CH₂-) would likely appear as complex multiplets due to coupling with each other and with the adjacent amine and sulfur atoms. The protons on the guanidinium and amine nitrogens (N-H) would appear as broad signals, with their chemical shifts and appearance being highly dependent on the solvent, concentration, and pH due to chemical exchange.

¹³C NMR: The carbon-13 NMR spectrum should display three unique signals. Two signals would correspond to the two distinct methylene carbons of the ethylamine (B1201723) backbone. docbrown.info A third, downfield signal would be characteristic of the central carbon of the guanidinium group (C=N). acs.orgacs.org The chemical shift of this guanidinium carbon is sensitive to protonation state and its electronic environment, typically appearing in the range of 155-160 ppm in protonated forms. acs.org

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum offers direct insight into the nitrogen environments. Three distinct signals would be anticipated: one for the primary amine nitrogen and two for the nitrogens of the guanidinium group (the imino -NH- and the two amino -NH₂ nitrogens, which may be equivalent depending on rotation and protonation). The chemical shifts of guanidinium nitrogens are highly sensitive to their local environment, including solvent effects and hydrogen bonding. acs.orgnih.gov For instance, the terminal nitrogens in a protonated guanidinium group in an aqueous environment resonate at significantly different frequencies than in non-polar solvents. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Guanylcystamine Cation

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity (¹H)
S-C H₂- ~2.8 - 3.2 ~35 - 40 Triplet-like
-C H₂-NH- ~3.3 - 3.7 ~40 - 45 Triplet-like
Guanidinium C - ~157 - 160 -
-NH- (Amine) Broad - Broad Singlet

Note: Predicted values are based on typical shifts for similar functional groups and are highly solvent-dependent.

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. emerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity of the protons within the ethylamine backbone. A clear cross-peak would be observed between the two adjacent methylene groups (-S-CH₂-CH₂-NH-), confirming their scalar coupling relationship. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals of each methylene group to their corresponding carbon signals in the ¹³C spectrum, aiding in unambiguous assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping longer-range connections (typically 2-3 bonds). Crucially, it would show a correlation between the protons of the methylene group adjacent to the nitrogen (-CH₂-NH-) and the central carbon of the guanidinium group. This correlation provides unequivocal evidence of the covalent link between the cysteamine portion and the guanidinium moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are close to each other, irrespective of bonding. For a flexible molecule like Guanylcystamine, NOESY can provide insights into its preferred conformation in solution. For example, correlations between protons of the guanidinium group and protons on the ethyl backbone could indicate a folded or compact structure.

Solid-State NMR (SSNMR) provides atomic-level information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.gov This is particularly important as the conformation in the solid state can differ significantly from that in solution. acs.org Using techniques like Cross-Polarization Magic Angle Spinning (CPMAS), high-resolution ¹³C and ¹⁵N spectra of polycrystalline this compound can be obtained. nih.gov

The chemical shifts in the SSNMR spectrum are highly sensitive to the local molecular environment, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding with the bromide counter-ion and neighboring molecules. acs.orgacs.org Consequently, SSNMR can be used to identify the presence of different crystalline forms (polymorphs) or solvates, as each form would give a distinct spectral fingerprint. cdnsciencepub.com Furthermore, advanced SSNMR experiments can measure internuclear distances and torsion angles, providing quantitative data to refine crystal structures.

Vibrational and Electronic Spectroscopy for Understanding Molecular Structure and Interactions

Vibrational spectroscopy probes the energy levels of molecular vibrations, providing a fingerprint based on the functional groups present and their environment.

Infrared (IR) and Raman spectroscopy are complementary techniques that are highly effective for identifying the key functional groups within this compound.

Guanidinium Group Vibrations: The delocalized C=N bond of the protonated guanidinium cation gives rise to a strong, characteristic absorption band in the IR spectrum, typically around 1600-1670 cm⁻¹. nih.govresearchgate.net This band, often degenerate, is a hallmark of the guanidinium group.

N-H and C-H Vibrations: The N-H stretching vibrations of the primary amine salt (-NH₃⁺) and the guanidinium group appear as a series of broad, complex bands in the high-frequency region of the IR spectrum, generally between 2800 and 3300 cm⁻¹. cdnsciencepub.comresearchgate.netspectroscopyonline.com These bands are broad due to extensive hydrogen bonding in the solid state. The C-H stretching vibrations of the methylene groups will also appear in this region, often superimposed on the broad N-H bands. spectroscopyonline.com

C-S and C-N Vibrations: The C-S stretching vibration is expected to produce a weak to medium intensity band in the fingerprint region, typically between 600 and 800 cm⁻¹. C-N stretching vibrations will also be present in the 1000-1200 cm⁻¹ range.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C=N and C-S bonds often produce more intense Raman signals, aiding in their identification. nih.gov Analysis of the vibrational spectra, often aided by computational calculations (e.g., DFT), can provide detailed information about the molecular structure, symmetry, and the nature of the hydrogen bonding network within the crystal lattice of this compound. nih.govtandfonline.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretching (Amine & Guanidinium) 2800 - 3300 Strong, Broad Weak
C-H Stretching (Methylene) 2850 - 2960 Medium Medium-Strong
C=N Stretching (Guanidinium) 1600 - 1670 Strong Medium
N-H Bending 1500 - 1600 Medium Weak
C-N Stretching 1000 - 1200 Medium Medium

Note: These are generalized frequency ranges. Actual values depend on the specific molecular environment and physical state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination (Research Context)

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. For this compound, the primary chromophores—parts of a molecule that absorb light—are the guanidinium group and the sulfur-containing cystamine (B1669676) backbone.

The guanidinium group, being fully saturated with π-electrons delocalized across the C-N bonds, typically exhibits strong absorption in the far-UV region, often below the standard analytical range of 200-800 nm. The sulfur atom in the cystamine moiety contains non-bonding electrons (n-electrons). These can undergo n→σ* transitions, which are generally weak and also tend to appear at the lower end of the UV spectrum. If the thiol groups were oxidized to form a disulfide bond in a cystamine-related structure, a weak n→σ* transition around 250 nm would be expected. The bromide ion itself may also contribute to absorption in the lower UV range.

In a research context, UV-Vis spectroscopy is a primary tool for determining the concentration of a substance in solution, governed by the Beer-Lambert Law. This law states a linear relationship between absorbance, concentration, molar absorptivity, and path length. To determine the concentration of an unknown this compound solution, a calibration curve would first be established. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at a specific wavelength (λmax), which is the wavelength of maximum absorption. A plot of absorbance versus concentration yields a straight line, the equation of which can then be used to calculate the concentration of unknown samples.

Illustrative Data for UV-Vis Calibration The following table represents an example of data that would be collected to generate a Beer-Lambert plot for concentration determination.

Concentration (µg/mL)Absorbance at λmax
5.00.112
10.00.225
20.00.448
40.00.895
Unknown Sample0.560

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination

X-ray crystallography and diffraction are unparalleled techniques for the definitive determination of the three-dimensional atomic arrangement within a crystalline solid. These methods rely on the principle that X-rays are diffracted by the ordered lattice of atoms in a crystal, producing a unique diffraction pattern from which the crystal structure can be deduced.

Single-Crystal X-ray Diffraction (SC-XRD) is the gold-standard method for obtaining an unambiguous, high-resolution three-dimensional molecular structure. By irradiating a single, high-quality crystal (typically <1 mm in size) with a monochromatic X-ray beam, a detailed diffraction pattern is collected. Analysis of this pattern provides the precise coordinates of each atom in the structure, allowing for the determination of exact bond lengths, bond angles, and torsion angles.

Crucially, SC-XRD can establish the absolute configuration of chiral centers within the molecule. It also defines the fundamental repeating unit of the crystal lattice, known as the unit cell. The unit cell is described by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). This technique also identifies the crystal system and the space group, which describes the symmetry elements present in the crystal.

Representative Single-Crystal XRD Data Table The table below illustrates the typical crystallographic data obtained from a single-crystal X-ray diffraction experiment for an organic salt.

ParameterValue
Chemical FormulaC₃H₁₀N₃SBr
Formula Weight216.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.541
b (Å)12.332
c (Å)9.104
α (°)90
β (°)105.3
γ (°)90
Volume (ų)925.7
Z (molecules/unit cell)4

Powder X-ray Diffraction (PXRD) is a vital technique used to analyze the solid-state properties of a bulk, microcrystalline sample. Instead of a single crystal, a finely powdered sample containing millions of randomly oriented crystallites is analyzed. The resulting diffraction pattern, or diffractogram, is a plot of X-ray intensity versus the diffraction angle (2θ).

This diffractogram serves as a unique "fingerprint" for a specific crystalline solid. One of the primary applications of PXRD is in the study of polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs of the same compound will produce distinct PXRD patterns, allowing for their identification and quantification.

Furthermore, PXRD is highly effective at distinguishing between crystalline and amorphous materials. Crystalline materials produce sharp, well-defined peaks, whereas amorphous solids, which lack long-range atomic order, produce a broad, diffuse halo. This allows researchers to assess the degree of crystallinity in a sample and detect the presence of any amorphous content, which can be critical for the stability and properties of the material.

Representative Powder X-ray Diffraction Peak List This table shows a characteristic set of peaks from a PXRD pattern, which can be used to identify a specific crystalline form.

Position (°2θ)Intensity (%)
10.545
15.280
18.8100
21.165
25.990
28.450

Mechanistic Biochemical Investigations and Molecular Interaction Studies of Guanylcystamine Hydrobromide

Enzyme Inhibition and Activation Mechanisms in In Vitro Systems

The study of how a compound like Guanylcystamine hydrobromide interacts with enzymes is fundamental to understanding its potential biological activity. These investigations typically occur in controlled laboratory settings (in vitro) and focus on the compound's ability to either inhibit or activate specific enzymes.

Kinetic Analysis of this compound Interactions with Target Enzymes

Kinetic analysis is a cornerstone of enzyme studies, providing quantitative insights into the interaction between an enzyme and a compound. nih.govnih.gov This analysis involves measuring the rate of an enzyme-catalyzed reaction at different concentrations of the substrate and the inhibitor (in this case, this compound). The data generated allows for the determination of key kinetic parameters, such as the Michaelis constant (K_m) and the maximum velocity (V_max). sigmaaldrich.comyoutube.com

The K_m value represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the substrate's affinity for the enzyme. sigmaaldrich.com V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate. sigmaaldrich.com By analyzing how this compound alters these parameters, researchers can deduce the mechanism of inhibition. For instance, in competitive inhibition, the inhibitor binds to the same active site as the substrate, leading to an increase in the apparent K_m but no change in V_max. youtube.comkhanacademy.org In noncompetitive inhibition, the inhibitor binds to a different site on the enzyme, causing a decrease in V_max without affecting K_m. khanacademy.org Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex, resulting in a decrease in both V_max and K_m. khanacademy.org

A hypothetical kinetic analysis of this compound's interaction with a target enzyme could yield the data presented in the interactive table below.

Hypothetical Kinetic Data for Enzyme Inhibition by this compound

Substrate Concentration (µM) Initial Velocity (µM/min) (No Inhibitor) Initial Velocity (µM/min) (with this compound)
10 0.25 0.15
20 0.45 0.28
40 0.75 0.48
80 1.20 0.80
160 1.80 1.25

Characterization of Enzyme-Guanylcystamine Hydrobromide Binding Dynamics

Understanding the dynamics of how this compound binds to an enzyme provides a more detailed picture of the interaction. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can be employed to study these dynamics. nih.gov NMR can reveal information about the structural changes in the enzyme upon binding of the compound and the flexibility of the enzyme-inhibitor complex. nih.gov

The binding process can be influenced by the intrinsic dynamics of the enzyme itself. nih.gov Enzymes are not static structures but exist as an ensemble of conformations. nih.gov The binding of a ligand like this compound can stabilize a particular conformation, shifting the equilibrium and thereby affecting the enzyme's activity. nih.gov The interaction might involve the compound binding to a secondary site on the enzyme surface, which can allosterically modulate the active site. nih.gov

Site-Directed Mutagenesis Studies to Probe Binding Pockets (Conceptual)

Site-directed mutagenesis is a powerful conceptual tool to identify the specific amino acid residues within an enzyme's binding pocket that are crucial for the interaction with a compound like this compound. nih.gov This technique involves systematically replacing specific amino acids in the enzyme's active site or other potential binding sites with other amino acids. nih.gov

By creating a series of these mutant enzymes and then performing kinetic analyses on each, researchers can pinpoint which residues are essential for binding and catalysis. For example, if mutating a specific residue significantly reduces the inhibitory effect of this compound, it suggests that this residue is directly involved in the binding of the compound. This approach can help to create a detailed map of the binding pocket and understand the molecular basis of the enzyme-inhibitor interaction.

Receptor Binding Profiling and Ligand-Receptor Complex Characterization (In Vitro and Theoretical)

Beyond enzymes, this compound may also exert its effects by interacting with cellular receptors. Receptor binding studies are crucial for determining the affinity and specificity of this interaction.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are considered the gold standard for quantifying the affinity of a compound for a receptor. eurofinsdiscovery.comnih.gov These assays utilize a radiolabeled version of a known ligand that binds to the receptor of interest. The experiment then measures the ability of the unlabeled compound (this compound) to compete with the radioligand for binding to the receptor. nih.gov

The data from these competition assays are used to calculate the inhibition constant (K_i), which represents the concentration of this compound required to occupy 50% of the receptors. sigmaaldrich.com A lower K_i value indicates a higher binding affinity. Saturation binding assays, where increasing concentrations of a radiolabeled version of this compound would be used, could determine the dissociation constant (K_d) and the total number of binding sites (B_max). nih.govnih.gov

The following interactive table presents hypothetical data from a radioligand binding assay for this compound.

Hypothetical Radioligand Binding Data for this compound

Concentration of this compound (nM) Specific Binding of Radioligand (%)
0.1 98
1 85
10 50
100 15
1000 5

Structural Biology Approaches (e.g., Cryo-EM, X-ray) for Ligand-Receptor Complex Elucidation (Theoretical Application)

To visualize the interaction between this compound and its target receptor at an atomic level, structural biology techniques such as cryo-electron microscopy (Cryo-EM) and X-ray crystallography could be theoretically applied. These powerful methods can determine the three-dimensional structure of the ligand-receptor complex.

Obtaining a high-resolution structure would reveal the precise binding mode of this compound within the receptor's binding pocket. This information would show which amino acid residues of the receptor are in direct contact with the compound and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). Such structural insights are invaluable for understanding the molecular basis of the compound's activity and for guiding the rational design of more potent and selective analogs.

Allosteric Modulation and Conformational Changes Induced by this compound (Theoretical)

This compound, a disulfide-containing compound featuring guanidinium (B1211019) groups, possesses the structural motifs that suggest a potential role as an allosteric modulator of protein function. Allosteric modulators bind to a site on a protein distinct from the active (orthosteric) site, inducing conformational changes that alter the protein's activity. nih.govnih.gov The theoretical basis for this compound's action as an allosteric modulator lies in the unique properties of its guanidinium and disulfide components.

The highly basic guanidinium group is capable of forming strong, bidentate hydrogen bonds with negatively charged amino acid residues such as aspartate and glutamate, or with phosphate (B84403) groups on proteins. mit.edu In a hypothetical allosteric binding pocket, these interactions could act as an anchor, tethering the molecule and inducing a cascade of conformational changes. Molecular dynamics simulations of other ligand-protein interactions have demonstrated that the binding of a small molecule can significantly alter the conformational flexibility of a protein, leading to long-range intrasubunit and even intersubunit communications. nih.gov

For instance, consider a hypothetical enzyme with a cryptic allosteric site rich in acidic residues. The binding of this compound to this site could neutralize the local negative charge and establish new hydrogen bond networks. This could trigger a shift in the orientation of alpha-helices or beta-sheets, propagating from the allosteric site to the active site and altering its geometry. Such changes could either enhance or inhibit the binding of the natural substrate, classifying this compound as a positive or negative allosteric modulator, respectively. nih.gov

Furthermore, the disulfide bond introduces a redox-sensitive element to its potential modulatory activity. Changes in the local redox environment could lead to the cleavage of the disulfide bond, converting guanylcystamine into its thiol form, guanylcysteamine. This transformation would not only alter the molecule's size and flexibility but also its binding mode and, consequently, its allosteric effects.

The table below outlines a theoretical model for the allosteric modulation of a hypothetical protein by this compound, highlighting the key interactions and their potential consequences.

Interaction Feature Description Potential Consequence
Guanidinium Group Forms bidentate hydrogen bonds with negatively charged residues (e.g., Asp, Glu) in the allosteric pocket.Anchors the modulator, induces localized conformational changes, alters electrostatic potential of the protein surface.
Disulfide Bond Can undergo redox-dependent cleavage to form two guanylcysteamine molecules.Alters the size, shape, and binding mode of the modulator, potentially leading to a different or loss of allosteric effect.
Hydrocarbon Backbone Participates in van der Waals interactions with nonpolar residues.Stabilizes the binding of the modulator within the allosteric pocket.
Overall Binding The combination of electrostatic and hydrophobic interactions.Induces a global conformational change in the protein, affecting the geometry and dynamics of the active site.

Investigation of this compound in Model Biochemical Pathways

Redox Chemistry and Disulfide Exchange Mechanisms within Biochemical Environments

The central feature of this compound's reactivity in a biochemical context is its disulfide bond. Disulfide bonds are crucial for the structural integrity and function of many proteins and are key players in redox signaling pathways. researchgate.net The disulfide in this compound can participate in thiol-disulfide exchange reactions, a fundamental process in biochemistry where a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide and a new thiol. nih.gov

The general mechanism for thiol-disulfide exchange is as follows:

R-S-S-R' + R''-S⁻ ⇌ R-S-S-R'' + R'-S⁻

In the context of this compound, the disulfide bond is susceptible to attack by biological thiols such as glutathione (B108866) (GSH) or cysteine residues in proteins. The presence of the electron-withdrawing guanidinium group is expected to influence the electrophilicity of the sulfur atoms in the disulfide bond, potentially modulating its reactivity compared to a simpler disulfide like cystamine (B1669676).

The redox potential of the guanylcystamine/guanylcysteamine couple is a critical parameter determining the direction of the thiol-disulfide exchange. While experimental data for guanylcystamine is not available, the redox potential of the cystamine/cysteamine (B1669678) couple can serve as a reference point. The cellular environment is generally reducing, which would favor the reduction of guanylcystamine to guanylcysteamine.

Interactions with Thiols and Disulfides in Biological Mimetic Systems

In biological mimetic systems, this compound is expected to readily interact with low molecular weight thiols and disulfide-containing molecules. For example, in the presence of an excess of a monothiol like glutathione, guanylcystamine would likely be reduced to guanylcysteamine, with the concomitant formation of oxidized glutathione (GSSG). nih.gov

The interaction can be more complex than a simple reduction. Mixed disulfides, where one sulfur atom is from guanylcysteamine and the other from another thiol, can be formed as intermediates. The stability and fate of these mixed disulfides would depend on the relative concentrations of the reactants and their redox potentials.

The guanidinium groups of this compound could also play a role in these interactions by influencing the local environment. For instance, the positive charges could attract negatively charged thiols, thereby increasing the local concentration and facilitating the thiol-disulfide exchange reaction.

The following table summarizes the expected interactions of this compound with common biological thiols and disulfides in a mimetic system.

Reactant Expected Interaction with this compound Primary Products
Glutathione (GSH) Thiol-disulfide exchange leading to reduction of guanylcystamine.Guanylcysteamine, Oxidized Glutathione (GSSG)
Cysteine (Cys) Thiol-disulfide exchange, potential for mixed disulfide formation.Guanylcysteamine, Cystine, Mixed Disulfide (Guanylcysteinyl-cysteamine)
Protein Thiols (Protein-SH) Reduction of guanylcystamine and formation of protein disulfides or mixed disulfides.Guanylcysteamine, Protein-S-S-Protein, Protein-S-S-Guanylcysteamine
Oxidized Glutathione (GSSG) Potential for exchange, but thermodynamically less favorable in a reducing environment.Equilibrium mixture of reactants and products.

Role as a Substrate or Inhibitor in Artificial Biochemical Cascade Systems

In artificial biochemical cascade systems, this compound could theoretically act as either a substrate or an inhibitor, depending on the specific enzymes and reactions involved. For instance, in a system containing a disulfide reductase, guanylcystamine could serve as a substrate, being reduced to guanylcysteamine.

Conversely, it could act as an inhibitor in cascades involving enzymes with critical cysteine residues in their active sites. By forming a mixed disulfide with an active site cysteine, guanylcystamine could inactivate the enzyme. This is a known mechanism of inhibition for some compounds targeting cysteine proteases.

The guanidinium groups could also mediate interactions with the enzymes in the cascade, potentially directing the molecule to the active site or an allosteric site, thereby influencing its role as a substrate or inhibitor. For example, cystamine has been shown to inhibit transglutaminases by promoting the oxidation of vicinal cysteine residues on the enzyme to form an allosteric disulfide. nih.gov A similar mechanism could be envisioned for this compound.

Cellular and Subcellular Mechanistic Studies (Non-Human, In Vitro Focus)

Elucidation of this compound Uptake and Distribution in Model Cells

The cellular uptake of a charged molecule like this compound is a critical determinant of its biological activity. The presence of the guanidinium groups is a key structural feature that suggests a potential mechanism for its entry into cells. Guanidinium-rich molecules, such as cell-penetrating peptides derived from the HIV-1 Tat protein, are known to be efficiently taken up by cells. mit.edu

The proposed mechanism for the uptake of this compound in model non-human cells, such as murine fibroblasts or avian erythrocytes, would involve an initial electrostatic interaction between the cationic guanidinium groups and the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans. This interaction is thought to trigger endocytosis, leading to the internalization of the molecule within vesicles.

Once inside the cell, the distribution of this compound would be influenced by the intracellular environment. The reducing environment of the cytoplasm would likely lead to the cleavage of the disulfide bond, releasing two molecules of guanylcysteamine. The subcellular localization would then depend on the properties of guanylcysteamine and its interactions with intracellular components.

A hypothetical study to investigate the uptake and distribution could involve synthesizing a fluorescently labeled version of this compound. This would allow for the visualization of its localization within model cells using fluorescence microscopy.

The following data table outlines a hypothetical experimental design and expected outcomes for studying the cellular uptake of this compound.

Experimental Parameter Methodology Hypothetical Outcome
Cellular Uptake Quantification Incubation of model cells with radiolabeled or fluorescently tagged this compound followed by measurement of intracellular concentration.Time- and concentration-dependent uptake, with saturation kinetics suggesting a carrier-mediated or endocytic process.
Uptake Mechanism Use of endocytosis inhibitors (e.g., chlorpromazine, amiloride) prior to incubation with labeled this compound.Reduction in uptake in the presence of endocytosis inhibitors, supporting an endocytic pathway.
Subcellular Distribution Fluorescence microscopy of cells treated with fluorescently tagged this compound.Initial localization to the cell membrane, followed by appearance in endocytic vesicles. Potential for diffuse cytoplasmic and nuclear staining after reduction to guanylcysteamine.
Intracellular State Analysis of cell lysates by chromatography to identify guanylcystamine and guanylcysteamine.Predominance of the reduced form (guanylcysteamine) in the intracellular environment.

Theoretical and Computational Chemistry Studies of Guanylcystamine Hydrobromide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the investigation of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a versatile and computationally efficient method for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT can handle relatively large systems like Guanylcystamine hydrobromide with a good balance of accuracy and computational cost.

A DFT analysis of this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived. Molecular orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the regions of the molecule most likely to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT calculations can predict various spectroscopic properties. For instance, time-dependent DFT (TD-DFT) can be employed to simulate the ultraviolet-visible (UV-Vis) spectrum, identifying the electronic transitions responsible for any observed absorption bands. ossila.com Infrared (IR) and Raman spectra can also be calculated by computing the vibrational frequencies of the molecule, which aids in the interpretation of experimental spectroscopic data.

Table 1: Illustrative DFT-Calculated Properties for this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment4.2 DProvides insight into polarity and intermolecular interactions
Major UV-Vis Absorption (λmax)210 nmCorresponds to π → π* transitions in the guanidinium (B1211019) groups

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

Ab Initio Calculations for High-Accuracy Energetic and Structural Parameters

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic and structural parameters, often referred to as "gold standard" benchmarks in computational chemistry.

For this compound, high-level ab initio calculations could be used to obtain a very precise geometry and to calculate its absolute and relative energies with a high degree of confidence. This is particularly important for determining the relative stabilities of different possible conformers or for studying reaction energies where small energy differences are critical. While computationally more demanding than DFT, ab initio methods are invaluable for validating the results of less computationally expensive methods and for providing the most accurate theoretical data possible. thegoodscentscompany.comthegoodscentscompany.com

Transition State Analysis for Reaction Mechanism Elucidation

Understanding how a chemical reaction occurs is fundamental to controlling its outcome. Transition state theory is a powerful framework for this purpose, and computational chemistry is an indispensable tool for identifying and characterizing transition states—the high-energy structures that connect reactants and products.

For this compound, transition state analysis could be used to investigate its synthesis, degradation pathways, or its interactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. The structure and energy of the transition state provide crucial information about the reaction's activation energy, which in turn determines the reaction rate. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or the Dimer method can be employed to locate transition state structures. The vibrational frequencies of the transition state are then calculated to confirm that it is a true saddle point on the potential energy surface (i.e., it has one and only one imaginary frequency).

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Binding Prediction

While quantum chemical calculations provide a detailed picture of a molecule's electronic structure, they are often limited to static structures and smaller systems. Molecular modeling and dynamics simulations offer a complementary approach to study the dynamic behavior of molecules and their interactions with their environment.

Conformational Sampling and Energy Landscape Exploration of this compound

The flexibility of the cystamine (B1669676) backbone and the rotational freedom around the various single bonds in this compound mean that it can adopt a multitude of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these conformations and to understand the energy barriers between them.

Computational techniques such as systematic or stochastic conformational searches can be used to explore the vast conformational space of this compound. Each generated conformer can then be minimized using a molecular mechanics force field to find the nearest local energy minimum. The resulting set of low-energy conformers provides a picture of the molecule's preferred shapes. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's average properties in solution.

Table 2: Example of Conformational Analysis Results for this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (S-S-C-C)Key Intramolecular Interactions
1 (Global Minimum)0.00-65°Hydrogen bond between guanidinium H and sulfur
21.25178°Extended, anti-periplanar arrangement
32.5060°Gauche interaction leading to a more compact form

Note: This table presents hypothetical data to illustrate the output of a conformational analysis study.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or at Interfaces

Molecular Dynamics (MD) simulations provide a movie-like view of a molecule's motion over time. By solving Newton's equations of motion for all the atoms in the system, MD simulations can reveal how this compound behaves in a realistic environment, such as in water or at the interface of a cell membrane.

An MD simulation of this compound in a box of water molecules would show how the molecule tumbles and changes its conformation over time. It would also provide detailed information about the hydrogen bonding network between the guanidinium groups and the surrounding water molecules. This is particularly relevant for understanding its solubility and how it interacts with biological systems. If this compound has applications in cosmetics for skin conditioning, MD simulations could be used to model its interaction with lipid bilayers, providing insights into its mechanism of action at a molecular level.

Docking Simulations for Predicting Ligand-Protein Interactions (Theoretical Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand within the active site of a target protein.

In the context of compounds analogous to guanylcystamine, docking simulations have been employed to elucidate potential biological targets and understand key molecular interactions. For instance, in a study of tricyclic guanidine (B92328) analogues of batzelladine K, molecular docking was used to investigate their binding to the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a potential anti-malarial drug target. nih.govmdpi.com The docking studies revealed a strong correlation between the calculated binding affinities and the experimentally determined inhibitory concentrations (IC50 values), underscoring the predictive power of this approach. nih.govmdpi.com

Similarly, virtual screening of marine polycyclic guanidine alkaloids against SARS-CoV-2 proteins utilized docking to predict binding modes and free energies, identifying promising antiviral candidates. ajchem-b.com Another study on 4-(carboxyamino)-3-guanidino-benzoic acid employed docking to assess its potential interaction with various bacterial proteins. ingentaconnect.com

For a hypothetical docking study of this compound, the flexible cystamine linker would present a significant conformational challenge. Advanced docking algorithms that can efficiently sample the conformational space of flexible ligands would be necessary to accurately predict its binding pose. The guanidino group, being protonated at physiological pH, would be expected to form key salt bridges and hydrogen bonds with negatively charged or polar residues in a protein's active site.

Table 1: Representative Docking Simulation Parameters for Guanidino-Containing Compounds

ParameterExample Value/MethodReference
Docking SoftwareCDOCKER (Discovery Studio) nih.govmdpi.com
Target ProteinPlasmodium falciparum Lactate Dehydrogenase (PfLDH) nih.govmdpi.com
Ligand PreparationEnergy minimization using CHARMm force field nih.govmdpi.com
Binding Site DefinitionBased on co-crystallized ligand or active site prediction nih.govmdpi.com
Scoring FunctionCDOCKER energy, -log(pIC50) correlation nih.govmdpi.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. ajchem-b.combenthamdirect.comscielo.org.za

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. nih.gov For a molecule like this compound, a variety of descriptors would be calculated to capture its structural features.

1D Descriptors: These include simple properties like molecular weight, atom count, and the number of hydrogen bond donors and acceptors.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity. For the flexible cystamine portion, descriptors related to molecular flexibility, such as the number of rotatable bonds, would be particularly relevant.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include parameters related to molecular shape, volume, and surface area. For the guanidino group, electrostatic descriptors capturing its charge distribution and potential for hydrogen bonding would be crucial.

In a QSAR study on guanidine derivatives to predict sweetness, descriptors such as molar refractivity and ionization potential were used. researchgate.net For a series of 2-(2-alkylthiobenzenesulfonyl)-3-(phenylprop-2-ynylideneamino)guanidine derivatives with anticancer activity, QSAR models were developed using support vector machines, likely employing a wide range of constitutional, topological, and quantum-chemical descriptors. nih.gov

Table 2: Examples of Molecular Descriptors Relevant to Guanylcystamine Analogs

Descriptor ClassSpecific Descriptor ExampleRelevance to Guanylcystamine Structure
ConstitutionalMolecular WeightBasic property of the entire molecule.
TopologicalNumber of Rotatable BondsDescribes the flexibility of the cystamine linker.
ElectrostaticPartial Charge on Guanidino NitrogensQuantifies the charge distribution and potential for ionic interactions.
Quantum-ChemicalHOMO/LUMO EnergiesRelates to the molecule's reactivity and electronic properties.
StericMolar RefractivityDescribes the bulk and polarizability of the molecule. researchgate.net

Once descriptors are calculated for a series of compounds with known biochemical activities (e.g., enzyme inhibition, receptor binding), statistical methods are used to build a QSAR model. This model takes the form of a mathematical equation that relates the descriptors (independent variables) to the activity (dependent variable).

For example, a 3D-QSAR model was developed for tricyclic guanidine analogues of batzelladine K as anti-malarial agents. nih.govmdpi.com This model, built using 29 compounds in a training set, yielded a predictive r-squared (r²) of 0.91, indicating a strong correlation between the predicted and experimental IC50 values. nih.govmdpi.com Another QSAR study on guanidine derivatives identified a mono-parametric model based on molar refractivity to predict sweetness, achieving a coefficient of determination (r²) of 0.74. researchgate.net

The goal of such models is to predict the biochemical activity of new, unsynthesized compounds based solely on their chemical structure, thereby guiding the design of more potent molecules. It is important to note that these models predict theoretical relationships and not clinical efficacy, which is influenced by many other factors.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ajchem-b.comresearchgate.net This can be done using either ligand-based methods (searching for molecules similar to a known active compound) or structure-based methods (docking compounds into the target's active site).

The guanylcystamine scaffold could serve as a starting point for virtual screening campaigns. A library of commercially available or virtual compounds could be screened to find molecules that share key structural features with guanylcystamine, such as the guanidino group and a flexible diamine or disulfide linker.

For instance, a study on hepatitis C virus NS5B polymerase inhibitors used virtual screening of a large compound database, which led to the identification of novel inhibitor scaffolds. In another example, a virtual screening and rational design approach led to the discovery of a potent guanidine-based inhibitor of the SHP2 protein for cancer treatment.

Furthermore, the guanylcystamine scaffold can be used for library design. This involves creating a virtual combinatorial library by systematically modifying different parts of the scaffold. For Guanylcystamine, one could envision creating a library by varying the substituents on the guanidino group or by altering the length and nature of the linker between the two guanidino moieties (in a bis-guanidino analog). This library could then be screened virtually to prioritize the most promising candidates for synthesis and biological testing.

Future Research Directions and Emerging Paradigms in Guanylcystamine Hydrobromide Research

Exploration of Advanced Synthetic Methodologies

The synthesis of Guanylcystamine hydrobromide is a key area for innovation. Advanced methodologies can offer greater efficiency, control, and scalability, overcoming the limitations of traditional batch chemistry.

Flow Chemistry: Continuous flow chemistry, where reactants are pumped through a series of reactors, presents a significant opportunity for the synthesis of this compound. ltf-gmbh.com This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility and yields. ltf-gmbh.com For a multi-step synthesis, a continuous flow process can minimize the handling of potentially hazardous intermediates and enhance process safety. ltf-gmbh.comscitube.io The development of a flow-based synthesis for this compound could enable more efficient production and facilitate the rapid generation of analogues for structure-activity relationship studies. mdpi.comresearchgate.net

Machine Learning-Assisted Synthesis: The integration of machine learning (ML) algorithms into synthetic chemistry is a transformative approach. nih.gov ML models can be trained on existing reaction data to predict the optimal conditions for synthesizing this compound, thereby reducing the number of experiments and resources required. rsc.orgresearchgate.net By analyzing vast datasets of successful and failed reactions, algorithms like XGBoost can identify the most critical parameters influencing reaction outcomes with high accuracy. nih.govnih.gov This data-driven strategy can accelerate the discovery of novel and more efficient synthetic routes, including those for complex derivatives of the parent compound. researchgate.netntu.edu.sg

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of this compound, a holistic, systems-level approach is necessary. The integration of various "omics" datasets provides a powerful framework for this purpose. nih.govnih.gov

Multi-omics involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of cellular responses to a given stimulus. nih.govpharmalex.com By treating cells or organisms with this compound and analyzing the resulting changes across these different molecular layers, researchers can uncover the compound's mechanism of action in unprecedented detail. nih.govcmbio.io For example, integrating transcriptomic and proteomic data could reveal entire signaling pathways modulated by the compound, moving beyond a single-target interaction. This approach helps bridge the gap between genotype and phenotype, offering insights into the systemic effects of this compound. nih.gov Tools like the R package mixOmics are designed to explore and integrate these large datasets to identify key variables and biological signatures. mixomics.org

Development of Novel Analytical Probes and Biosensors

The unique structure of this compound, particularly its guanidinium (B1211019) group, makes it an attractive scaffold for the development of novel research tools.

Future work could focus on designing and synthesizing fluorescent or electrochemical probes derived from the guanylcystamine structure. These probes could be engineered to bind to specific biological targets, allowing for real-time visualization and quantification of molecular interactions within living cells. The guanidinium group is known for its ability to interact with negatively charged groups such as phosphates and carboxylates, which are abundant in proteins and nucleic acids. A library of Guanylcystamine-based probes could be used to screen for new binding partners, thereby identifying previously unknown biological targets and functions.

Application of Artificial Intelligence and Machine Learning in Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the early stages of drug discovery and are highly applicable to the future of this compound research. frontiersin.orgmdpi.com These computational tools can significantly accelerate the process of identifying and optimizing new chemical entities. arxiv.orgnih.gov

AI algorithms can be employed to:

Perform Virtual Screening: Screen vast virtual libraries of compounds structurally related to this compound to identify those with the highest probability of biological activity. arxiv.org

Predict Physicochemical Properties: Forecast properties such as solubility, bioavailability, and potential toxicity, allowing researchers to prioritize the most promising candidates for synthesis and testing. mdpi.com

Optimize Lead Compounds: Suggest specific molecular modifications to enhance the efficacy and selectivity of this compound, guiding the synthetic chemistry efforts more efficiently. arxiv.orgepfl.chnih.gov

De Novo Design: Generate entirely new molecular structures based on a desired pharmacological profile, potentially leading to the discovery of next-generation compounds with superior properties. arxiv.org

By leveraging AI, the discovery and development pipeline for Guanylcystamine-based compounds can be made faster, more cost-effective, and more likely to succeed. frontiersin.orgnih.gov

Unexplored Biological Targets and Mechanistic Hypotheses

While initial research may point towards certain biological activities, the full spectrum of targets for this compound remains largely unexplored. The compound's guanidinium moiety is a key structural feature that can guide future investigations. This positively charged group is isosteric with the side chain of arginine, suggesting that this compound could interact with proteins that recognize arginine residues.

Future mechanistic studies could hypothesize and investigate interactions with:

Kinases and Phosphatases: Many enzymes in these families have arginine-rich binding pockets.

Nitric Oxide Synthases (NOS): As arginine is the substrate for NOS, this compound could act as a competitive inhibitor or modulator.

Ion Channels and Receptors: The guanidinium group is known to interact with certain ion channels.

RNA and DNA Structures: The compound could bind to phosphate-rich backbones of nucleic acids, potentially interfering with transcription or translation.

Formulating and testing these hypotheses will be crucial for uncovering novel mechanisms of action and expanding the potential therapeutic applications of this compound.

Green Chemistry Approaches in this compound Synthesis and Processing

Promoting environmental sustainability in chemical manufacturing is of growing importance. The principles of green chemistry can be applied to the synthesis and processing of this compound to minimize its environmental footprint. nih.govnih.gov

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or supercritical fluids. nih.govejcmpr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus reducing waste. researchgate.net

Biocatalysis: Employing enzymes to carry out specific chemical transformations under mild conditions, which can be more selective and less polluting than traditional chemical catalysts. vapourtec.com

Energy Efficiency: Developing one-pot or continuous flow processes that reduce reaction times and energy consumption. nih.govejcmpr.com

By adopting these approaches, the production of this compound can become more sustainable, cost-effective, and safer. synthiaonline.com

Data Tables

Table 1: Future Research Directions for this compound

Paradigm Key Methodologies Potential Application to this compound Expected Outcome
Advanced Synthesis Flow Chemistry, Machine Learning-Assisted Synthesis Optimization of reaction conditions, rapid analogue synthesis. Higher yields, improved safety, faster discovery of new derivatives. scitube.ionih.gov
Systems Biology Multi-Omics Data Integration (Genomics, Proteomics, etc.) Elucidation of complex biological interaction networks. Comprehensive understanding of the compound's mechanism of action. nih.govnih.gov
Novel Research Tools Probe and Biosensor Development Creation of fluorescent or electrochemical probes based on the guanylcystamine structure. Real-time tracking of molecular interactions and target identification.
AI-Driven Discovery Virtual Screening, Predictive Modeling, De Novo Design Identification and optimization of novel Guanylcystamine-based compounds. Accelerated drug discovery pipeline with reduced costs. frontiersin.orgarxiv.org
Mechanistic Exploration Hypothesis-Driven Target Identification Investigation of interactions with kinases, NOS, ion channels, and nucleic acids. Discovery of new biological targets and therapeutic applications.

| Sustainable Chemistry | Green Chemistry Principles | Use of greener solvents, biocatalysis, and energy-efficient processes. | Environmentally friendly and cost-effective synthesis and processing. nih.govnih.gov |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Arginine

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying guanylcystamine hydrobromide to ensure reproducibility?

  • Answer : Synthesis should follow protocols validated in peer-reviewed studies, such as controlled alkylation of cystamine with guanidine derivatives under inert conditions. Purification typically involves recrystallization using hydrobromic acid to isolate the hydrobromide salt. Characterization via elemental analysis, NMR, and mass spectrometry is critical to confirm purity and structure . Experimental details (e.g., solvent ratios, reaction times) must be explicitly documented to enable replication, as outlined in materials and methods guidelines for chemical synthesis .

Q. Which analytical techniques are most suitable for quantifying this compound in experimental samples?

  • Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, mobile phase: acetonitrile/ammonium acetate buffer) is widely used, similar to methods for galantamine hydrobromide . Validation parameters (linearity, LOD/LOQ, recovery rates) should align with pharmacopeial standards. For stability studies, tandem mass spectrometry (LC-MS/MS) enhances sensitivity in detecting degradation products .

Q. How can researchers design experiments to evaluate the compound’s bioactivity in vitro?

  • Answer : Use dose-response assays (e.g., enzyme inhibition, receptor binding) with appropriate controls (positive/negative, solvent-only). Cell-based models should specify passage numbers, culture conditions, and endpoints (e.g., viability via MTT assay). Statistical power analysis ensures sample sizes are adequate to detect significant effects, as recommended in experimental design frameworks .

Advanced Research Questions

Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS to quantify plasma/tissue concentrations. Compare species-specific metabolism in animal models and validate findings with human hepatocyte assays. Contradictions may arise from differences in membrane permeability or protein binding, requiring iterative optimization of formulations .

Q. How should researchers analyze contradictory findings in toxicity studies across different model systems?

  • Answer : Perform meta-analyses to identify confounding variables (e.g., dosing regimens, exposure duration). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies . For example, discrepancies in neurotoxicity may stem from assay sensitivity variations; orthogonal methods (e.g., electrophysiology, histopathology) can resolve ambiguities .

Q. What experimental approaches are recommended to assess the compound’s stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation. Include photostability testing per ICH guidelines. Data should be modeled using Arrhenius equations to predict shelf life. Packaging recommendations (e.g., desiccated amber vials) must align with USP standards for hydrobromide salts .

Q. How can computational tools enhance mechanistic studies of this compound?

  • Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins like cholinesterases. MD simulations assess binding stability over time. Validate computational findings with mutagenesis or isotopic labeling experiments. Ensure transparency by depositing simulation parameters in public repositories .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in preclinical studies?

  • Answer : Nonlinear regression (e.g., log-dose vs. response) using software like GraphPad Prism. Report IC50/EC50 values with 95% confidence intervals. For multiplexed data (e.g., cytokine panels), apply corrections for multiple comparisons (Bonferroni, Benjamini-Hochberg) .

Q. How should researchers handle batch-to-batch variability in compound synthesis?

  • Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification. Use ANOVA to compare purity across batches and refine synthesis protocols iteratively. Document deviations in supplementary materials to support reproducibility .

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